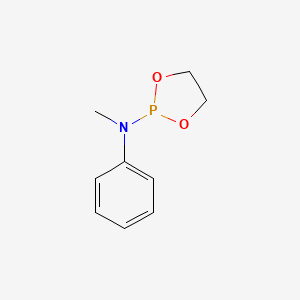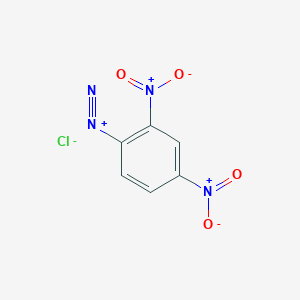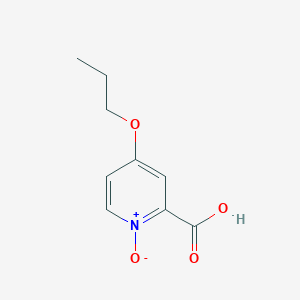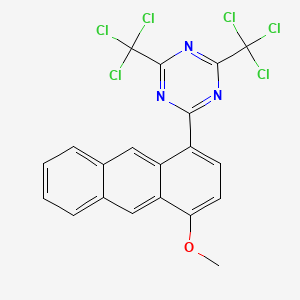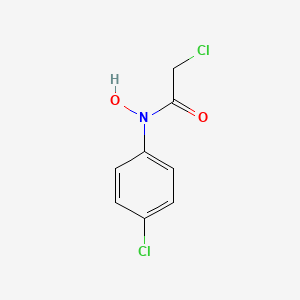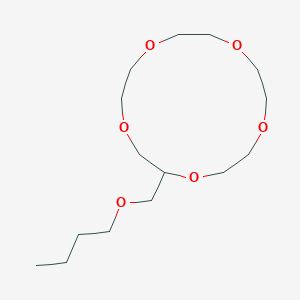
2-(Butoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Butoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane is a chemical compound with a complex structure that includes multiple ether linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane typically involves the reaction of butyl glycidyl ether with a suitable nucleophile under controlled conditions. The reaction is carried out in the presence of a catalyst, often using solvents like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous esterification reactions, where raw materials such as ethylene glycol butyl ether and acetic acid are used. Solid acid catalysts are employed to facilitate the reaction, and the process is optimized to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Butoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction can produce alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
2-(Butoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Wirkmechanismus
The mechanism of action of 2-(Butoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane involves its interaction with specific molecular targets. The compound can form complexes with proteins and other biomolecules, affecting their function and activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Butoxymethyl)oxirane: Similar in structure but differs in the presence of an oxirane ring.
n-Butyl glycidyl ether: Shares the butoxymethyl group but has different reactivity and applications.
Uniqueness
2-(Butoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane is unique due to its multiple ether linkages, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and reactivity.
Eigenschaften
CAS-Nummer |
75507-18-5 |
|---|---|
Molekularformel |
C15H30O6 |
Molekulargewicht |
306.39 g/mol |
IUPAC-Name |
2-(butoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane |
InChI |
InChI=1S/C15H30O6/c1-2-3-4-19-13-15-14-20-10-9-17-6-5-16-7-8-18-11-12-21-15/h15H,2-14H2,1H3 |
InChI-Schlüssel |
ZUWFLWPCLOWQHY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCC1COCCOCCOCCOCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



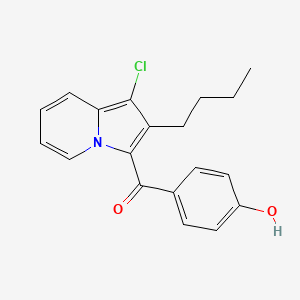
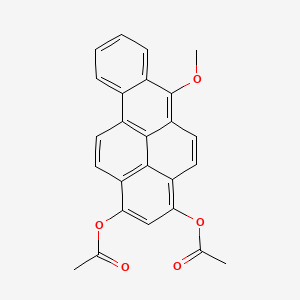
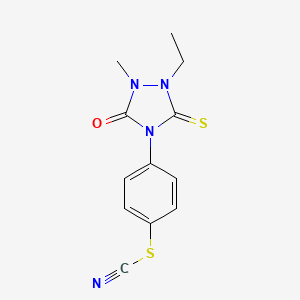
![4,4'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14452640.png)
![(5R,6S)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dihydroxy-1,3-diazinane-2,4-dione](/img/structure/B14452645.png)
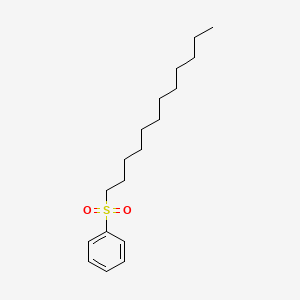
![2-[(2,3-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14452656.png)
